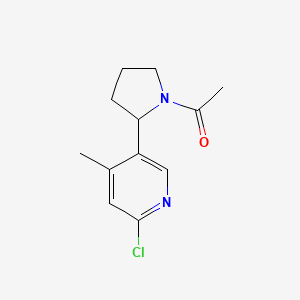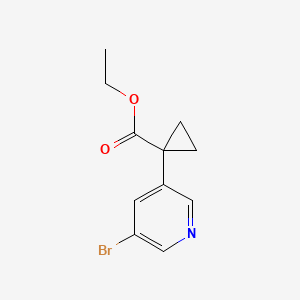
5-Iodo-N-isopropylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-N-isopropylpyrimidin-4-amine: is a chemical compound with the molecular formula C7H10IN3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and other scientific fields. The presence of an iodine atom and an isopropyl group attached to the pyrimidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N-isopropylpyrimidin-4-amine typically involves the iodination of N-isopropylpyrimidin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrimidine ring. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of N-substituted pyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-N-isopropylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrimidine derivatives with biological macromolecules. Its iodine atom can be utilized in radiolabeling experiments to track the compound’s distribution and metabolism in biological systems.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Iodo-N-isopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The isopropyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparación Con Compuestos Similares
5-Iodo-2,4-diaminopyrimidine: Another iodinated pyrimidine derivative with similar reactivity.
N-Isopropyl-2,4-diaminopyrimidine: A compound with an isopropyl group but lacking the iodine atom.
5-Bromo-N-isopropylpyrimidin-4-amine: A brominated analog with similar chemical properties.
Uniqueness: 5-Iodo-N-isopropylpyrimidin-4-amine is unique due to the presence of both an iodine atom and an isopropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The iodine atom enhances the compound’s reactivity and potential for radiolabeling, while the isopropyl group improves its solubility and pharmacokinetic profile.
Propiedades
Fórmula molecular |
C7H10IN3 |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
5-iodo-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10IN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11) |
Clave InChI |
AZOARJXDUGNIRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=NC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















